molecular formula C12H11ClN2O2 B6638893 N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide

N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide

Cat. No. B6638893
M. Wt: 250.68 g/mol
InChI Key: QPQIFOBXLLQOKL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide, also known as C16, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the family of pyrrole-3-carboxamides, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. In particular, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglia. This makes it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
This compound has also been shown to have antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. It induces cell cycle arrest and apoptosis in cancer cells, while having minimal toxicity in normal cells. This suggests that this compound could be a potential chemotherapeutic agent.
In addition, this compound has been found to have antiviral activity against several viruses, including dengue virus, Zika virus, and influenza virus. It inhibits viral replication by targeting the viral RNA polymerase, making it a promising candidate for the development of antiviral drugs.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. It also inhibits the JAK/STAT signaling pathway, which is involved in the regulation of immune responses.
This compound has been found to target the RNA polymerase of several viruses, including dengue virus and Zika virus. It binds to the active site of the RNA polymerase, preventing the elongation of the viral RNA and inhibiting viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglia. It also induces cell cycle arrest and apoptosis in cancer cells, while having minimal toxicity in normal cells. In addition, this compound has been found to inhibit viral replication by targeting the viral RNA polymerase.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide is its broad range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. This makes it a versatile compound for scientific research. Another advantage is its relatively low toxicity in normal cells, making it a potential candidate for the development of therapeutic agents.
One limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments. Another limitation is its relatively low yield in the synthesis method, which can make it costly to produce in large quantities.

Future Directions

There are several future directions for the research of N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide. One direction is the development of this compound-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is the development of this compound-based chemotherapeutic agents for the treatment of cancer. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential as an antiviral agent.

Synthesis Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide involves the reaction of 3-chloro-4-methoxyaniline with 3-chloroacetylpyrrole in the presence of a base. The resulting intermediate is then treated with ammonia to form the final product, this compound. The yield of this synthesis method is around 60%, and the purity of the product can be improved through recrystallization.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-17-11-3-2-9(6-10(11)13)15-12(16)8-4-5-14-7-8/h2-7,14H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQIFOBXLLQOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CNC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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